S1p-Rezeptor-Agonist 1

Übersicht

Beschreibung

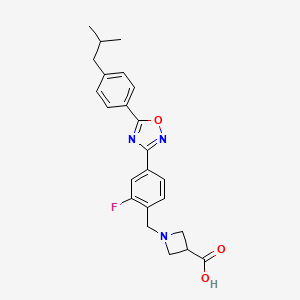

Icanbelimod, auch bekannt unter seinem chemischen Namen 1-(2-Fluor-4-(5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidin-3-carbonsäure-Hemihydrat, ist ein hochpotenter Modulator des Sphingosin-1-Phosphat-Rezeptors 1 (S1PR1) der nächsten Generation. Diese Verbindung wird hauptsächlich aufgrund ihrer immunmodulatorischen Eigenschaften entwickelt, insbesondere zur Behandlung von Autoimmunerkrankungen wie entzündliche Darmerkrankungen und Multiple Sklerose .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Icanbelimod umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen VorproduktenSpezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Icanbelimod folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Skalierbarkeit, Kosteneffizienz und Umweltverträglichkeit optimiert. Moderne Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz zu verbessern und Abfall zu reduzieren .

Wissenschaftliche Forschungsanwendungen

Icanbelimod hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Rezeptor-Ligand-Interaktionen und Rezeptormodulation zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Transport von Immunzellen und die Modulation von Lymphozyten.

Medizin: Als potenzielles Therapeutikum für Autoimmunerkrankungen wie entzündliche Darmerkrankungen und Multiple Sklerose erforscht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer immunmodulatorischer Medikamente und Therapeutika

Wirkmechanismus

Icanbelimod übt seine Wirkung durch Modulation des Sphingosin-1-Phosphat-Rezeptors 1 (S1PR1) aus. Dieser Rezeptor spielt eine entscheidende Rolle bei der Regulierung der Bewegung von T-Zellen aus den Lymphknoten in die Zirkulation. Durch die Bindung an S1PR1 verursacht Icanbelimod eine Internalisierung des Rezeptors, wodurch T-Zellen in den Lymphknoten gefangen bleiben und nicht zu Entzündungsstellen migrieren können. Dieser Mechanismus trägt dazu bei, Entzündungen und die Immunantwort bei Autoimmunerkrankungen zu reduzieren .

Wirkmechanismus

Target of Action

Icanbelimod, also known as S1p receptor agonist 1, primarily targets the Sphingosine 1-phosphate receptor 1 (S1PR1) . S1PR1 is a G protein-coupled receptor that mediates a broad range of biological functions, including lymphocyte trafficking, brain and cardiac development, vascular permeability, and vascular and bronchial tone .

Mode of Action

Icanbelimod interacts with S1PR1, inducing its internalization . This interaction results in the trapping of T cells inside the lymph nodes, preventing them from migrating to sites of inflammation . The compound’s EC50 for inducing S1P1 internalization is 9.83 nM .

Biochemical Pathways

The primary biochemical pathway affected by Icanbelimod is the S1P signaling pathway . This pathway regulates lymphocyte trafficking, brain and cardiac development, vascular permeability, and vascular and bronchial tone . The modulation of this pathway by Icanbelimod leads to a reduction in circulating lymphocytes, which presumably limits inflammatory cell migration into the central nervous system .

Pharmacokinetics

Icanbelimod is orally active . Its exposure increases rapidly and dose-dependently with single and multiple dosing, with a Tmax of 4-7 hours . The compound’s effects on lymphocyte counts are also dose-dependent, with counts decreasing rapidly after both single and multiple doses and recovering quickly, 7 days after dosing .

Result of Action

The primary molecular and cellular effect of Icanbelimod’s action is a reduction in circulating lymphocytes . This is achieved by causing T cells to internalize S1P1, trapping them inside the lymph nodes and preventing them from migrating to sites of inflammation .

Action Environment

Environmental factors such as diet can influence the action of Icanbelimod. For instance, a high-fat breakfast, compared to fasting, does not affect the maximal decrease in lymphocyte counts, but tends to result in lower lymphocyte counts across most timepoints up to 72 hours after a single 0.5 mg dose .

Biochemische Analyse

Biochemical Properties

Icanbelimod plays a significant role in biochemical reactions. It targets the S1P1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in regulating T cell movement . By modulating this receptor, Icanbelimod can influence the interactions between enzymes, proteins, and other biomolecules .

Cellular Effects

Icanbelimod has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Icanbelimod causes T cells to internalize S1P1, trapping T cells inside the lymph nodes and preventing them from migrating to sites of inflammation .

Molecular Mechanism

The mechanism of action of Icanbelimod involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Icanbelimod induces the internalization of the S1P1 receptor, which is a critical step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Icanbelimod change over time. It has been observed that Icanbelimod exposure increases rapidly and dose-dependently with single and multiple dosing . Lymphocyte counts decrease rapidly after single and multiple doses and recover quickly, 7 days after dosing .

Dosage Effects in Animal Models

The effects of Icanbelimod vary with different dosages in animal models . For instance, a decrease in the number of peripheral blood lymphocytes was observed at all doses, and only a dose of 0.01 mg/kg was required to observe a decrease in the number of peripheral blood lymphocytes by more than 50% .

Metabolic Pathways

Icanbelimod is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with the S1P1 receptor, which plays a central role in this pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of icanbelimod involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of icanbelimod follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Icanbelimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ponesimod: Ein weiterer S1PR1-Modulator mit ähnlichen immunmodulatorischen Eigenschaften.

Siponimod: Ein selektiver S1PR1-Modulator, der zur Behandlung von Multipler Sklerose eingesetzt wird.

Ozanimod: Ein S1PR1- und S1PR5-Modulator mit Anwendungen bei Autoimmunerkrankungen.

Einzigartigkeit von Icanbelimod

Icanbelimod ist einzigartig aufgrund seiner hohen Potenz und Selektivität für S1PR1, ohne nennenswerte Aktivität für andere Rezeptorsubtypen wie S1PR3. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit der unspezifischen Rezeptormodulation verbunden sind. Darüber hinaus hat Icanbelimod in klinischen Studien vielversprechende Ergebnisse gezeigt, was sein Potenzial als hochwirksames immunmodulatorisches Mittel belegt .

Eigenschaften

IUPAC Name |

1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514888-56-2 | |

| Record name | Icanbelimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icanbelimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Icanbelimod in treating ulcerative colitis?

A1: While the provided abstract [] does not delve into the specific mechanism of action of Icanbelimod, it does state that it is an S1P receptor agonist. Generally, S1P receptor agonists like Icanbelimod function by binding to and activating Sphingosine-1-phosphate (S1P) receptors. These receptors are found on lymphocytes (a type of white blood cell) and play a role in lymphocyte trafficking. By activating S1P receptors, Icanbelimod is thought to sequester lymphocytes in lymphoid tissues, preventing them from reaching the gut and thereby reducing inflammation associated with ulcerative colitis.

Q2: What were the key findings of the Phase 2 clinical trial on Icanbelimod for ulcerative colitis?

A2: The provided abstract [] only mentions that the research paper discusses the efficacy and safety of Icanbelimod in adults with moderate to severe ulcerative colitis in the context of a Phase 2, randomized, double-blind, placebo-controlled trial. The specific findings like efficacy results, safety data, and statistical significance are not detailed in the abstract. To gain a comprehensive understanding of the trial results, it would be necessary to review the full publication.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B611828.png)

![2-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B611830.png)

![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B611834.png)